(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide
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Overview
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Substitution Reactions: Introduction of the 2-chlorophenyl and 5-methyl groups can be done through electrophilic aromatic substitution or other suitable methods.
Formamide Formation: The final step involves the reaction of the isoxazole derivative with N-(2-morpholin-4-ylethyl)amine to form the formamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions could target the formamide group, potentially converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of isoxazole are often explored for their therapeutic potential. This compound could be investigated for its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide
- (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-piperidin-4-ylethyl)formamide
Uniqueness
The presence of the 2-chlorophenyl group and the morpholine moiety in (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(2-morpholin-4-ylethyl)formamide may confer unique biological activities or chemical reactivity compared to similar compounds. These structural features could influence its binding affinity to biological targets or its stability under various conditions.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-15(16(20-24-12)13-4-2-3-5-14(13)18)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCJPCQZYFKIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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